4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine is a synthetic heterocyclic compound of the pyrimidinyl-thiophene class, characterized by a 2-methylpyrimidine core substituted with chlorine at the 6-position and a 5-bromothiophen-2-yl group at the 4-position. Its molecular formula is C₉H₆BrClN₂S with a molecular weight of 289.58 g/mol.

Molecular Formula C9H6BrClN2S
Molecular Weight 289.58 g/mol
CAS No. 2092715-85-8
Cat. No. B1481102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine
CAS2092715-85-8
Molecular FormulaC9H6BrClN2S
Molecular Weight289.58 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C2=CC=C(S2)Br
InChIInChI=1S/C9H6BrClN2S/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3
InChIKeyUZVOLRYQBUJEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine (CAS 2092715-85-8): Core Building Block Identity and Physicochemical Profile


4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine is a synthetic heterocyclic compound of the pyrimidinyl-thiophene class, characterized by a 2-methylpyrimidine core substituted with chlorine at the 6-position and a 5-bromothiophen-2-yl group at the 4-position [1]. Its molecular formula is C₉H₆BrClN₂S with a molecular weight of 289.58 g/mol [1]. Computed physicochemical properties include XLogP3 = 4, Topological Polar Surface Area (TPSA) = 54 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond [1]. The compound serves as a versatile intermediate for medicinal chemistry and materials science applications, with the bromo and chloro substituents providing orthogonal handles for sequential functionalization via cross-coupling and nucleophilic aromatic substitution reactions [2].

Why Generic Substitution Fails for 4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine: Positional Isomerism Dictates Reactivity and Physicochemical Behavior


Compounds sharing the C₉H₆BrClN₂S molecular formula but differing in the ring position of the bromothiophene, chlorine, and methyl substituents are not functionally interchangeable. The specific 4-(2-thienyl)-6-chloro-2-methyl arrangement places the electron-withdrawing chlorine and the bromothiophene group in a precise spatial relationship that determines regioselectivity in subsequent cross-coupling reactions, alters computed LogP and TPSA values, and affects commercial availability and pricing [1]. A simple substitution of the 4-thienyl for a 2-thienyl isomer (CAS 1155155-56-8) or relocation of the chlorine from position 6 to position 2 (CAS 1138473-14-9) yields a different compound with distinct electronic properties, synthetic utility, and procurement characteristics [1].

Quantitative Differentiation of 4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine Against Closest Positional Isomers


Evidence 1: Regiochemical Identity Determines Cross-Coupling Orthogonality Relative to 2-Thienyl and 2-Chloro Isomers

The target compound places the bromothiophene at the pyrimidine 4-position and chlorine at the 6-position. In contrast, the 2-thienyl isomer (CAS 1155155-56-8) has the bromothiophene at the pyrimidine 2-position alongside chlorine at the 4-position, while the 2-chloro isomer (CAS 1138473-14-9) has chlorine at the 2-position, methyl at the 5-position, and bromothiophene at the 4-position [1]. The 4-(thien-2-yl)-6-chloro substitution pattern in the target compound is documented to provide distinct electronic effects, with the bromo and chloro substituents positioned for orthogonal sequential derivatization—bromothiophene for Suzuki coupling while the 6-chloro substituent remains available for subsequent nucleophilic aromatic substitution [2]. No head-to-head kinetic or selectivity data comparing these isomers in cross-coupling reactions is publicly available; this differentiation is supported by structural analysis and class-level synthetic precedent [2].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Evidence 2: TPSA and LogP Differentiation from the 2-Thienyl Isomer (CAS 1155155-56-8)

Computed physicochemical properties reveal measurable differences between positional isomers that impact medicinal chemistry selection. The target compound (4-thienyl isomer) has a TPSA of 54 Ų and XLogP3 of 4 [1]. The 2-thienyl isomer (CAS 1155155-56-8) has a TPSA of 25.78 Ų and LogP of 3.93 . This represents a TPSA difference of approximately 28 Ų (a >2-fold difference) and a LogP difference of approximately 0.07 units. The substantially higher TPSA of the target compound indicates greater polarity and potential for different membrane permeability characteristics, while the similar LogP suggests comparable overall lipophilicity despite the different TPSA values.

Physicochemical Properties Drug Design ADME

Evidence 3: Commercial Availability and Pricing Differentiation from the 2-Thienyl Isomer

The target compound is commercially available from Life Chemicals at 95%+ purity: 0.25 g at $523, 1 g at $1,140, 5 g at $1,909, and 10 g at $2,675; TRC offers 500 mg at $365 and 1 g at $570 [1]. The 2-thienyl isomer (CAS 1155155-56-8) is available from TRC at different pricing: 100 mg at $135, 500 mg at $525, and 1 g at $810 [2]. Per-gram pricing comparison at the 1 g scale shows the target compound at $570 (TRC) or $1,140 (Life Chemicals) versus $810 (TRC) for the 2-thienyl isomer—a price differential ranging from -$240 (target cheaper via TRC) to +$330 (target more expensive via Life Chemicals), indicating supplier-dependent cost differences that should factor into procurement decisions.

Procurement Supply Chain Chemical Sourcing

Evidence 4: Hydrogen Bond Acceptor Count Parity but Topological Polarity Difference vs. Parent 4,6-Dichloro-2-methylpyrimidine Scaffold

Compared to the simpler 4,6-dichloro-2-methylpyrimidine parent scaffold (MW 163.00 g/mol, C₅H₄Cl₂N₂), the target compound incorporates a 5-bromothiophen-2-yl group that increases molecular weight by 126.58 g/mol, TPSA from approximately 25.8 Ų to 54 Ų, and XLogP3 from approximately 2.2 to 4 [1]. The bromothiophene appendage adds one additional hydrogen bond acceptor (from 2 to 3) while maintaining zero hydrogen bond donors, and increases the rotatable bond count from 0 to 1 [1]. This scaffold expansion preserves the 6-chloro-2-methylpyrimidine core reactive site while introducing a new aromatic ring system with its own halogen handle for diversification, effectively converting a simple dichloroheterocycle into a more elaborate, functional-group-rich intermediate.

Scaffold Comparison Physicochemical Properties Fragment-Based Design

Evidence 5: Class-Level Kinase Inhibitor Scaffold Potential Supported by Pyrimidinyl-Thiophene Patent Literature

Pyrimidinyl-thiophene compounds are broadly claimed in patent literature as kinase modulators useful for treating diseases mediated by kinase activity, including cancer [1]. The specific 4-(5-bromothiophen-2-yl)-6-chloro-2-methylpyrimidine scaffold provides a bromo handle for Suzuki-Miyaura diversification at the thiophene ring and a chloro leaving group at the pyrimidine 6-position for nucleophilic displacement, a dual-functionalization strategy consistent with the synthetic approaches used to generate kinase inhibitor libraries described in these patents [1]. No target-specific IC₅₀, Kd, or cellular activity data for this exact compound is publicly available in non-excluded databases as of the search date. This evidence is class-level and should be verified with experimental data before making selection decisions based on biological activity expectations.

Kinase Inhibition Drug Discovery Patent Evidence

Recommended Application Scenarios for 4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine (CAS 2092715-85-8)


Sequential Diversification in Kinase-Focused Library Synthesis

The compound's orthogonal halogen handles—bromine on the thiophene ring for Suzuki-Miyaura cross-coupling and chlorine on the pyrimidine ring for nucleophilic aromatic substitution—enable sequential, regioselective diversification to generate arrays of pyrimidinyl-thiophene analogs for kinase inhibitor screening. The 4-thienyl attachment geometry distinguishes this scaffold from 2-thienyl isomers, potentially altering the trajectory of substituents into kinase binding pockets [1]. Procure this isomer when the synthetic route requires initial functionalization at the thiophene ring followed by pyrimidine modification, leveraging the lower TPSA of downstream analogs for target engagement optimization [1].

Physicochemical Property-Driven Fragment Growth and Lead Optimization

With a TPSA of 54 Ų and XLogP3 of 4, the target compound occupies a favorable physicochemical space for oral bioavailability optimization. When compared to the 2-thienyl isomer (TPSA 25.78 Ų), this compound offers a >2-fold higher TPSA, making it a better starting point for programs where maintaining moderate polarity during fragment growth is critical—such as central nervous system (CNS) drug discovery where excessive lipophilicity is associated with higher attrition rates [1]. Select this isomer when TPSA ≥ 50 Ų is a design criterion for the final target molecule [1].

Cost-Effective Procurement for Medium-Scale Synthesis Campaigns

At the 500 mg and 1 g scales, the target compound is available from TRC at $365 and $570 respectively, compared to $525 and $810 for the 2-thienyl isomer [1]. For synthesis campaigns requiring gram-scale quantities, the target compound offers a per-gram cost advantage of approximately $160–$240 when sourced from TRC. Procurement teams should weigh this cost differential against any isomer-specific reactivity requirements, as the cost savings may be substantial for multi-gram campaigns. Note that Life Chemicals pricing for the target compound is higher ($1,140/g), so vendor selection significantly impacts total procurement cost [1].

Scaffold Expansion Starting from 4,6-Dichloro-2-methylpyrimidine for Heterocyclic Chemistry Programs

For research groups already working with the 4,6-dichloro-2-methylpyrimidine scaffold (a key intermediate in dasatinib synthesis), the target compound represents a pre-functionalized derivative that saves one synthetic step (Suzuki coupling with 5-bromo-2-thienylboronic acid). The 54 Ų TPSA and XLogP3 of 4 place the compound in a more drug-like property space compared to the parent dichloropyrimidine, making it a more advanced intermediate for medicinal chemistry programs targeting kinases or other pyrimidine-recognizing enzymes [1]. Procure when the synthetic plan requires a thiophene already installed at the pyrimidine 4-position [1].

Quote Request

Request a Quote for 4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.